molecular formula C10H12N2O3 B373501 N-{2-nitro-3,4-dimethylphenyl}acetamide

N-{2-nitro-3,4-dimethylphenyl}acetamide

Cat. No.: B373501
M. Wt: 208.21g/mol
InChI Key: WIEZBVGFSIKQMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-Nitro-3,4-dimethylphenyl}acetamide is an acetamide derivative characterized by a nitro group at the 2-position and methyl groups at the 3- and 4-positions of the phenyl ring. Extrapolating from this, the addition of two methyl groups (each contributing ~14 g/mol) suggests an approximate molecular weight of 208.21 g/mol for this compound.

Properties

IUPAC Name

N-(3,4-dimethyl-2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-6-4-5-9(11-8(3)13)10(7(6)2)12(14)15/h4-5H,1-3H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEZBVGFSIKQMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)NC(=O)C)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural and Physicochemical Properties

The table below compares N-{2-nitro-3,4-dimethylphenyl}acetamide with structurally related acetamides:

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
This compound 2-nitro, 3,4-dimethyl ~208.21 High lipophilicity; electron-withdrawing nitro group
N-(3-nitrophenyl)acetamide 3-nitro 180.16 Simpler structure; nitro group at meta-position
2-(4,5-Dimethoxy-2-nitrophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide 2-nitro, 4,5-dimethoxy, ethyl-linked dimethoxyphenyl 566.56 (C₂₆H₂₇N₃O₈) Multiple methoxy groups; extended conjugated system
Alachlor 2-chloro, N-(methoxymethyl) 269.77 Chloro substituent; widely used as a herbicide
N-(3,4-dimethoxyphenyl)-2-[ethyl-(2-oxo-2-[2-(trifluoromethyl)anilino]ethyl)amino]acetamide 3,4-dimethoxy, trifluoromethyl 750.60 (C₂₃H₂₅F₃N₄O₄) Bulky substituents; potential CNS activity due to trifluoromethyl group

Key Observations :

  • Nitro vs. Chloro/Methoxy Groups : Nitro substituents (as in the target compound) enhance electrophilicity and may confer redox activity, whereas chloro or methoxy groups (e.g., alachlor , dimethoxy derivatives ) modulate solubility and hydrogen-bonding capacity.
  • Methyl vs. Methoxy : Methyl groups increase steric bulk and lipophilicity compared to methoxy groups, which are more polar and electron-donating .
Pharmacological Potential
Compound Class/Example Biological Activity Mechanism/Application Reference
Quinazoline-linked acetamides (e.g., Compound 38 ) Anti-cancer (IC₅₀ < 10 μM against HCT-116, MCF-7) Inhibition of tubulin polymerization
Benzo[d]thiazole-sulfonamide acetamides (e.g., Compound 47 ) Antimicrobial (Gram-positive bacteria) Disruption of bacterial cell membranes
N-Phenylacetamide sulphonamides (e.g., Compound 35 ) Analgesic (comparable to paracetamol) COX-2 inhibition
Chalcone-acetamide hybrids Anti-inflammatory, anti-cancer Modulation of NF-κB and MAPK pathways

Inference for Target Compound :
The nitro and methyl substituents in this compound may position it for anti-cancer or antimicrobial applications , similar to quinazoline derivatives or benzo[d]thiazole compounds . However, the absence of heterocyclic extensions (e.g., quinazoline, thiazole) might limit its potency compared to these analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.